1-[2-(2-biphenylyloxy)ethyl]piperidine oxalate
Overview
Description
1-[2-(2-biphenylyloxy)ethyl]piperidine oxalate is a useful research compound. Its molecular formula is C21H25NO5 and its molecular weight is 371.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 371.17327290 g/mol and the complexity rating of the compound is 353. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Characterization and Enzymatic Studies
- Enzymatic Activation and Hydrolysis : Carboxylesterase enzymes are critical for the activation of prodrugs such as irinotecan (CPT-11), a chemotherapy agent, through hydrolysis. The study of human liver carboxylesterase isoforms provides insights into drug activation mechanisms, potentially including compounds with similar structures or functional groups (Humerickhouse et al., 2000).
Coordination Polymers and Photoluminescence
- Coordination Polymer Synthesis : The creation of coordination polymers using drug ligands demonstrates the potential for developing materials with novel properties, such as photoluminescence, which can be applied in sensors and optical devices (Liang-cai Yu et al., 2006).
Anticonvulsive Properties
- Anticonvulsive Activity : Certain piperidine derivatives exhibit specific anticonvulsive properties, highlighting the therapeutic potential of compounds with similar structures in treating seizure disorders (E. Tagmann et al., 1952).
Radical Generation and Oxidation Studies
- Oxidizing Radical Formation : Studies on the production of oxidizing radicals by the particulate O-2-forming system from human neutrophils reveal mechanisms of immune defense and the potential role of similar compounds in modulating these processes (A. Tauber et al., 1979).
Anticancer Agent Evaluation
- Anticancer Potential : The synthesis and evaluation of new propanamide derivatives bearing piperidinyl-1,3,4-oxadiazole for their anticancer activities indicate the utility of piperidine derivatives in drug discovery for cancer treatment (A. Rehman et al., 2018).
Properties
IUPAC Name |
oxalic acid;1-[2-(2-phenylphenoxy)ethyl]piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO.C2H2O4/c1-3-9-17(10-4-1)18-11-5-6-12-19(18)21-16-15-20-13-7-2-8-14-20;3-1(4)2(5)6/h1,3-6,9-12H,2,7-8,13-16H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEYNNSDHSIKRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=CC=C2C3=CC=CC=C3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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